molecular formula C₁₀H₁₂FN₂Na₂O₇P B1140959 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt CAS No. 1316845-74-5

3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt

Cat. No.: B1140959
CAS No.: 1316845-74-5
M. Wt: 368.16
InChI Key:
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Description

3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt (3'-dFdUMP) is a nucleoside analogue used in scientific research. It is an analogue of thymidine, a nucleoside that is involved in the synthesis of DNA and RNA. 3'-dFdUMP is used in a variety of laboratory experiments, including DNA synthesis, cell culture, and enzymatic assays. It has been used in a number of scientific studies to investigate the effects of nucleoside analogues on DNA replication and transcription.

Scientific Research Applications

Imaging Tumor Cell Proliferation

  • 3'-Deoxy-3'-[18F]fluorothymidine (FLT) is used in positron emission tomography (PET) imaging to estimate thymidine kinase 1 activity in tumor cells after treatment with drugs like 5-fluorouracil. It offers a quantitative evaluation of kinetic parameters and TK1 activity after thymidylate synthase inhibition (Hong et al., 2014).

Biochemical Analysis

  • 5'-Deoxy-5'-fluoro-thymidine selectively inhibits DNA synthesis in cells, acting as an inhibitory analogue of thymidine-5'-monophosphate in the kinase reaction. It shows potential for cancer chemotherapy (Langen & Kowollik, 1968).

Pharmacokinetics and Antiviral Activity

  • 3'-Fluorothymidine shows significant phosphorylation to the 5'-triphosphate in various cell lines, relevant in the context of HIV treatment, demonstrating a different pharmacokinetic profile compared to other nucleoside analogues (Matthes et al., 1988).

19F Magnetic Resonance Spectroscopy

  • In vivo studies using 19F magnetic resonance spectroscopy (MRS) with FLT can assess tumor aggressiveness and predict treatment responses, based on the detection of FLT and its monophosphate metabolite in tumor models (Ko et al., 2017).

Radiochemical Synthesis

  • High radiochemical yield synthesis of FLT using specific precursors has been explored, optimizing fluorination conditions for improved yields and purities, relevant for medical imaging applications (Yun et al., 2003).

Nucleotide Self-Assembly

  • The self-association of disodium 5'-deoxy-5'-thioguanosine-5'-monophosphate, an analogue of 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt, into helical G-quadruplex structures in aqueous solutions, suggests potential applications in understanding nucleotide self-assembly and cation bridging (Kwan et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt involves the conversion of thymidine to 3'-Deoxy-3'-fluorothymidine, followed by phosphorylation to obtain 3'-Deoxy-3'-fluorothymidine-5'-monophosphate, and finally, the addition of disodium salt to obtain the final product.", "Starting Materials": [ "Thymidine", "Fluorine gas", "Sodium hydride", "Phosphorus oxychloride", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Thymidine is reacted with fluorine gas in the presence of a catalyst to obtain 3'-Deoxy-3'-fluorothymidine.", "3'-Deoxy-3'-fluorothymidine is then phosphorylated using phosphorus oxychloride and sodium hydride to obtain 3'-Deoxy-3'-fluorothymidine-5'-monophosphate.", "Finally, disodium salt is added to 3'-Deoxy-3'-fluorothymidine-5'-monophosphate to obtain 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt." ] }

1316845-74-5

Molecular Formula

C₁₀H₁₂FN₂Na₂O₇P

Molecular Weight

368.16

synonyms

3’-Deoxy-3’-fluoro-5’-thymidylic Acid Disodium;  2’,3’-Dideoxy-3’-fluoro-5-_x000B_methyluridine 5’-(Dihydrogen Phosphate) Disodium;  3’-Deoxy-3’-fluorothymidine Monophosphate Disodium;  3’-Fluoro-3’-deoxythymidine Monophosphate Disodium; 

Origin of Product

United States

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